molecular formula C23H28N4O5 B10987018 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide

Cat. No.: B10987018
M. Wt: 440.5 g/mol
InChI Key: CHFZVKSDTMSOOA-UHFFFAOYSA-N
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Description

2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}ACETAMIDE is a complex organic compound with a quinazolinone core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as methoxy, dimethylamino, and acetamide, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinone with 4-(2-dimethylaminoethoxy)benzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the acetamide group.

    Substitution: The methoxy and dimethylamino groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it could interfere with DNA replication or protein synthesis, resulting in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone core structures, such as 2-methyl-4-oxo-3(4H)-quinazolinone.

    Methoxy-Substituted Compounds: Molecules with methoxy groups, like 5,7-dimethoxycoumarin.

    Dimethylamino-Substituted Compounds: Compounds containing dimethylamino groups, such as dimethylaminoethanol.

Uniqueness

2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H28N4O5

Molecular Weight

440.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[4-[2-(dimethylamino)ethoxy]phenyl]acetamide

InChI

InChI=1S/C23H28N4O5/c1-15-24-19-13-21(31-5)20(30-4)12-18(19)23(29)27(15)14-22(28)25-16-6-8-17(9-7-16)32-11-10-26(2)3/h6-9,12-13H,10-11,14H2,1-5H3,(H,25,28)

InChI Key

CHFZVKSDTMSOOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=CC=C(C=C3)OCCN(C)C)OC)OC

Origin of Product

United States

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